3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
描述
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属性
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound (CAS No: 179688-53-0). This quinazoline derivative is a compound of significant interest in pharmaceutical research, particularly for its potential as an anticancer agent.
Chemical Identity and Structure
This compound is a bicyclic heterocyclic compound. Its structure consists of a quinazolin-4-one scaffold, which is a fusion of benzene and pyrimidine rings, with a keto group at position 4. It features a methoxy group at position 7 and an acetate ester at position 6, which can enhance solubility and reactivity.[1]
-
IUPAC Name: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
-
Synonyms: 6-Acetoxy-7-methoxy-3H-quinazolin-4-one, 4-hydroxy-7-methoxyquinazolin-6-yl acetate, Gefitinib Impurity 3[2][5][6]
-
Canonical SMILES: CC(=O)Oc1cc2c(cc1OC)[nH]cnc2=O[4]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug development and various synthetic processes.[1] The quantitative data are summarized in the tables below.
Table 1: General Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 234.21 g/mol | [1][2][4] |
| Appearance | Yellow solid or powder-to-crystal; Brown solid powder | [1][2] |
| Melting Point | 293 °C | [1][2][3] |
| Boiling Point (Predicted) | 390.5 ± 52.0 °C at 760 mmHg | [2][3] |
| Density | 1.39 - 1.395 g/cm³ | [1][3] |
| Solubility | Moderately soluble in DMSO and methanol |[1] |
Table 2: Calculated and Predictive Properties
| Property | Value | Source(s) |
|---|---|---|
| pKa (Predicted) | 0.67 ± 0.20 | [3] |
| XLogP3 | 0.4 | [2] |
| LogP | 0.85700 | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [2][3] |
| Flash Point | 189.979 °C to 227.398 °C | [2][3] |
| Refractive Index | 1.612 | [2][3] |
| Polar Surface Area (PSA) | 81.28 Ų |[3] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis protocol is detailed below.
-
Reactants:
-
Methodology:
-
6-Hydroxy-7-methoxyquinazolin-4-one is added to a reaction vessel containing acetic anhydride.[8]
-
Pyridine is introduced slowly to the mixture while stirring.[8]
-
The reaction mixture is then heated to 100 °C and maintained at this temperature for 2 to 4 hours.[2][5][8]
-
After the reaction is complete, the mixture is cooled to ambient room temperature.[8]
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The reaction is quenched by the addition of ice water, which causes the product to precipitate.[8]
-
The resulting white solid, this compound, is collected. This method has reported yields as high as 99%.[5][8]
-
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the dual inhibition of key cellular targets.[1]
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Primary Targets: The principal molecular targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[1][5][8]
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Mode of Action:
-
VEGFR-2 Inhibition: VEGFR-2 is a critical receptor protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound disrupts the blood supply to tumors.[1]
-
HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[1]
-
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Therapeutic Potential: The dual inhibition of these pathways can lead to potent anti-cancer effects.[1] Studies have shown its inhibitory activity against the human breast cancer cell line MCF-7.[5][8] Furthermore, related quinazolinone derivatives have been shown to suppress cell viability in gastric (AGS) and lung (A549) cancer cells by inhibiting markers associated with the epithelial-mesenchymal transition, a key process in cancer metastasis.[1]
Caption: Proposed mechanism of action via dual inhibition of VEGFR-2 and HDAC.
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export this compound [senovaph.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Hot Sale Cosmetics Grade 179688-53-0 In Stock, In Bulk Supply with Fast Delivery [senovaph.com]
- 6. 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | CAS 179688-53-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 179688-53-0[7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate]- Acmec Biochemical [acmec.com.cn]
- 8. This compound | 179688-53-0 [chemicalbook.com]
An In-Depth Technical Guide on the Mechanism of Action of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic quinazoline derivative demonstrating significant potential as an anticancer agent. Its primary mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). This dual-targeted approach leads to the downstream suppression of the critical PI3K/AKT/mTOR signaling pathway, culminating in cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Dual Inhibition of VEGFR-2 and HDAC
The anticancer activity of this compound stems from its ability to simultaneously inhibit two key classes of enzymes involved in tumor progression: VEGFR-2 and HDACs.[1]
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VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, the compound effectively cuts off this supply, thereby hindering tumor growth and metastasis.
-
HDAC Inhibition: HDACs are a class of enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in the re-expression of these silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.
This dual-inhibitory action provides a synergistic antitumor effect, targeting both the tumor's vascular supply and its intrinsic cellular machinery.
Downstream Signaling Pathway: PI3K/AKT/mTOR Axis
The concurrent inhibition of VEGFR-2 and HDACs by this compound converges on the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Inhibition of VEGFR-2 signaling reduces the activation of PI3K, while HDAC inhibition can lead to the upregulation of PI3K pathway inhibitors. The resulting suppression of the PI3K/AKT/mTOR cascade triggers the key cellular outcomes of cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
| HeLa | Cervical Cancer | 25 |
| Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines.[1] |
While specific IC50 values for this compound against VEGFR-2 and HDAC are not publicly available, a structurally related quinazoline derivative (compound 13) has demonstrated potent dual inhibition.
| Target | IC50 (nM) |
| VEGFR-2 | 57.83 |
| HDAC1 | 9.82 |
| Table 2: Inhibitory Activity of a Related Quinazoline Derivative (Compound 13). |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
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Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to various concentrations in kinase assay buffer. Prepare solutions of recombinant VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase assay buffer.
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Plate Setup: Add the diluted compound solutions to the wells of a 96-well plate. Add the VEGFR-2 enzyme solution to each well.
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Kinase Reaction: Initiate the reaction by adding a mixture of ATP and substrate to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to VEGFR-2 activity.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
HDAC Inhibition Assay
This assay quantifies the inhibitory effect of the compound on HDAC enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions. Use either nuclear extracts from cancer cells or purified HDAC enzymes as the source of HDAC activity. Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution.
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Plate Setup: Add the diluted compound solutions to a 96-well plate. Add the HDAC enzyme source to each well.
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Deacetylation Reaction: Add the HDAC substrate to each well to start the reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Detection: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule. Measure the fluorescence using a microplate reader.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with the compound.
Protocol:
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Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the compound for a specified duration (e.g., 24 or 48 hours).
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Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
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DNA Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
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Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay
This assay utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to detect and quantify apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cancer cells with the compound as described for the cell cycle analysis.
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Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
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Data Analysis: Differentiate cell populations based on their fluorescence:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Conclusion
This compound represents a promising class of anticancer compounds with a multi-targeted mechanism of action. By dually inhibiting VEGFR-2 and HDACs, it effectively suppresses the PI3K/AKT/mTOR signaling pathway, leading to potent induction of cell cycle arrest and apoptosis in cancer cells. The comprehensive experimental protocols provided in this guide offer a framework for the further investigation and development of this and related quinazoline derivatives as novel cancer therapeutics. Future research should focus on obtaining specific enzymatic inhibition data for the title compound and elucidating the intricate molecular interplay between VEGFR-2, HDAC, and PI3K pathway modulation in greater detail.
References
An In-depth Technical Guide to Structural Analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a core scaffold in the development of novel therapeutics, particularly in oncology. This document details the synthesis, biological activities, and mechanisms of action of various quinazolinone derivatives, with a focus on their potential as inhibitors of key signaling pathways implicated in cancer progression.
Introduction to the Quinazolinone Scaffold
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1] Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. The versatility of this scaffold allows for substitutions at various positions, primarily at the 2, 3, 6, and 7-positions, which significantly influences the therapeutic potential and target specificity of the resulting analogs.
The parent compound, this compound, and its analogs have garnered considerable interest as inhibitors of critical enzymes in cancer-related signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylases (HDACs).
Structural Analogs and Structure-Activity Relationships (SAR)
The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring. The following sections summarize the structure-activity relationships for substitutions at key positions.
Substitutions at the 2-position
The 2-position of the quinazolinone ring is a frequent site for modification, often accommodating aryl, styryl, or heterocyclic moieties.
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2-Aryl Substitution: The introduction of an aryl group at the 2-position generally confers significant cytotoxic activity. The nature of the substituent on this aryl ring further modulates the potency. For instance, compounds with electron-withdrawing groups on the 2-aryl ring have shown potent anticancer activity.[2]
-
2-Styryl Substitution: The presence of a styryl group at the 2-position has been associated with potent antimitotic activity through the inhibition of tubulin polymerization.[3]
Substitutions at the 3-position
The 3-position is another critical site for derivatization, often bearing aryl or alkyl groups. Modifications at this position can influence the compound's interaction with the target protein and its pharmacokinetic properties.
Substitutions at the 6- and 7-positions
The 6- and 7-positions of the quinazolinone core are often substituted with methoxy, benzyloxy, or other functional groups that can enhance binding affinity and selectivity for target enzymes. The 7-methoxy group, as seen in the parent compound, is a common feature in many potent kinase inhibitors.
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer activity of various structural analogs of this compound. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).
Table 1: In Vitro Anticancer Activity of 2-Aryl-7-methoxy-4-oxoquinazoline Analogs
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | HeLa | >50 | [2] |
| 1b | 2-Tolyl | HeLa | 11.3 ± 0.9 | [2] |
| 1c | 2-Naphthyl | HeLa | 12.5 ± 1.1 | [2] |
| 1d | 2-(Trifluoromethyl)phenyl | HeLa | 6.7 ± 0.5 | [2] |
Table 2: In Vitro Anticancer Activity of 6,7-Disubstituted Quinazolin-4-one Analogs
| Compound ID | 6-Substituent | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | H | OCH3 | A549 | >100 | [4] |
| 2b | OCH3 | OCH3 | A549 | 15.8 | [4] |
| 2c | Morpholinopropoxy | OCH3 | A549 | 8.9 | [4] |
| 2d | H | OCH3 | HepG2 | >100 | [4] |
| 2e | OCH3 | OCH3 | HepG2 | 12.5 | [4] |
| 2f | Morpholinopropoxy | OCH3 | HepG2 | 7.6 | [4] |
Table 3: In Vitro Kinase and HDAC Inhibitory Activity of Quinazolinone Analogs
| Compound ID | Target | IC50 (nM) | Reference |
| 3a | EGFR | 5.0 | [5] |
| 3b | VEGFR-2 | 15.0 | [5] |
| 3c | HDAC6 | 150 | [6][7] |
| 3d | PI3Kδ | <5 | [8] |
| 3e | HDAC1 | 429 | [8] |
Mechanism of Action and Signaling Pathways
Structural analogs of this compound exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)
Many quinazolinone derivatives are potent inhibitors of EGFR and VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This leads to cell cycle arrest and apoptosis.
Caption: EGFR/VEGFR Signaling Pathway Inhibition.
Inhibition of Histone Deacetylases (HDACs)
Certain quinazolinone analogs have been identified as potent HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of HDAC Inhibition.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Quinazolinone-based inhibitors that target upstream activators like EGFR and VEGFR-2 effectively suppress this pathway.[10] Additionally, dual PI3K/HDAC inhibitors with a quinazolinone scaffold have been developed, offering a multi-targeted approach to cancer therapy.[8]
Caption: PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative quinazolinone analogs and for key biological assays used to evaluate their activity.
Synthesis Protocols
Protocol 5.1.1: General Procedure for the Synthesis of 2-Styryl-4(3H)-quinazolinones
This protocol describes a one-pot tandem condensation reaction.[11]
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A mixture of isatoic anhydride (1 mmol), an appropriate amine (1 mmol), trimethyl orthoacetate (1 mmol), and an aromatic aldehyde (1 mmol) is heated at 140°C under microwave irradiation for 20-30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is triturated with ethanol, filtered, and washed with cold ethanol to afford the pure (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 5.1.2: General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)quinazolinones
This procedure outlines a six-step synthesis starting from anthranilic acid.[2]
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Step 1: Synthesis of 2-aminobenzamide: Anthranilic acid is converted to its methyl ester, which is then treated with ammonia to yield 2-aminobenzamide.
-
Step 2: Synthesis of 2-acylaminobenzamide: 2-aminobenzamide is acylated with an appropriate acid chloride in the presence of a base.
-
Step 3: Cyclization to 2-substituted-4(3H)-quinazolinone: The 2-acylaminobenzamide is cyclized by heating in the presence of a dehydrating agent.
-
Step 4: N-alkylation/arylation at the 3-position: The 2-substituted-4(3H)-quinazolinone is reacted with an appropriate alkyl or aryl halide in the presence of a base to introduce the substituent at the 3-position.
-
Step 5 & 6: Further modifications (if necessary): Additional functional groups can be introduced at other positions of the quinazolinone ring through standard chemical transformations.
-
Each intermediate and the final product are purified by column chromatography and characterized by spectroscopic techniques.
Biological Assay Protocols
Protocol 5.2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to a kinase.[12][13][14][15][16]
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer. Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer. Prepare a solution of the target kinase.
-
Assay Procedure: In a 384-well plate, add the test compound, the kinase, and the antibody/tracer mixture.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Kinase Inhibition Assay Workflow.
Protocol 5.2.2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Protocol 5.2.3: In Vitro HDAC Inhibition Assay
This protocol describes a typical fluorometric assay for measuring HDAC activity.[6][17]
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the HDAC enzyme and a fluorogenic HDAC substrate.
-
Assay Procedure: In a 96-well plate, add the test compound, the HDAC enzyme, and the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its structural analogs represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to be readily functionalized at multiple positions allows for the fine-tuning of their biological activity and target selectivity. As demonstrated in this guide, these compounds can effectively inhibit key signaling pathways, including those mediated by EGFR, VEGFR-2, and HDACs, which are critical for cancer cell proliferation, survival, and angiogenesis. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, facilitating further research and development in this important area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds to translate their potent in vitro activity into clinically effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - AE [thermofisher.com]
- 17. Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxic properties of the chemical compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This quinazolinone derivative has garnered interest in oncological research for its potential as an anticancer agent. This document outlines its mechanism of action, summarizes key cytotoxic data, provides detailed experimental protocols for its evaluation, and visualizes the associated cellular pathways and workflows.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1][2][3]
-
VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound can disrupt the tumor's blood supply, leading to nutrient deprivation and cell death.[1]
-
HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs by this compound can restore the expression of these suppressor genes, inducing cell cycle arrest and apoptosis.[1]
This dual-inhibition mechanism suggests a multi-faceted approach to cancer therapy, targeting both the tumor's support structure via anti-angiogenesis and its cellular proliferation pathways.
Quantitative Cytotoxicity Data
Studies have evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound demonstrates effective inhibition of cell viability, with half-maximal inhibitory concentrations (IC50) in the micromolar range.[1] A summary of the available data is presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 10 - 30 |
| A549 | Lung Cancer | 10 - 30 |
| HeLa | Cervical Cancer | 10 - 30 |
| Table 1: In Vitro Cytotoxicity of this compound. Data indicates the effective concentration range for 50% inhibition of cell viability.[1] |
Experimental Protocols
The determination of in vitro cytotoxicity for quinazolinone derivatives is typically conducted using colorimetric assays that measure cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and widely accepted method.
Detailed Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cancer cell line.
Materials:
-
This compound
-
Human cancer cells (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in a complete culture medium to a final density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Return the plate to the incubator and incubate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualized Workflows and Signaling Pathways
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Caption: Mechanism of action signaling pathway for the target compound.
References
Target Identification Studies of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazoline derivative, has been identified as a compound of interest in oncological research. This technical guide delineates the methodologies and findings related to the target identification of this molecule. The primary molecular targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). Inhibition of these targets disrupts key signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the experimental protocols for target identification, quantitative data on the compound's activity, and a visualization of the implicated signaling pathways.
Introduction
This compound is a small molecule belonging to the quinazoline class of compounds, which are known for their diverse pharmacological activities, including anticancer properties. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide details the studies undertaken to elucidate its mechanism of action, focusing on the identification and validation of its biological targets.
Target Identification and Mechanism of Action
The primary mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs.
-
VEGFR-2 Inhibition: As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in cancer therapy. By inhibiting VEGFR-2, the compound can suppress tumor neovascularization, thereby limiting tumor growth and metastasis.
-
HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
The inhibition of both VEGFR-2 and HDACs by this compound suggests a multi-pronged attack on cancer cells, targeting both the tumor's blood supply and its intrinsic survival mechanisms. Furthermore, there is significant crosstalk between the signaling pathways regulated by VEGFR-2 and HDACs, particularly involving the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.
Data Presentation
Cytotoxicity Data
Quantitative data from cytotoxicity assays demonstrate the efficacy of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
| HeLa | Cervical Cancer | 25 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Enzymatic Inhibition Data (Contextual)
While specific enzymatic inhibition data for this compound against VEGFR-2 and HDACs is not available in the public domain, the following tables provide context from studies on structurally similar quinazoline derivatives.
Table 2a: VEGFR-2 Inhibition by Quinazoline Derivatives
| Quinazoline Derivative | IC50 (nM) | Reference Compound |
| QDAU5 | 0.77 | Sorafenib |
| Compound 23j | 3.7 | Sorafenib |
| Compound 6 | 98.1 | Docetaxel |
Table 2b: HDAC Inhibition by Quinazoline Derivatives
| Quinazoline Derivative | Target | IC50 (nM) | Reference Compound |
| Compound 1 | HDAC1 | 31 | SAHA |
| Compound 1 | HDAC6 | 16 | SAHA |
| Compound 19 | Pan-HDAC | 2.2 | SAHA |
| Compound G | Pan-HDAC | 370 | - |
Note: The data in Tables 2a and 2b are for structurally related compounds and are provided for contextual purposes only.
Signaling Pathways
The inhibitory action of this compound on VEGFR-2 and HDACs converges on the PI3K/Akt signaling pathway.
Caption: VEGFR-2 and HDAC Signaling Inhibition.
Experimental Protocols
A variety of experimental techniques can be employed to identify and validate the targets of small molecules like this compound.
Target Identification Workflow
The general workflow for identifying the molecular targets of a small molecule involves several key stages.
Caption: General Workflow for Small Molecule Target Identification.
Affinity Chromatography-Mass Spectrometry
Principle: This method involves immobilizing the small molecule onto a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Protocol:
-
Immobilization: Covalently attach this compound to agarose or magnetic beads via a linker arm. A control with beads alone or beads with an inactive analog should be prepared.
-
Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line under non-denaturing conditions.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or using a denaturing agent.
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
Mass Spectrometry: Excise protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.
Protocol:
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analysis: Analyze the protein profiles of the different treatment groups by SDS-PAGE and Coomassie staining or by Western blotting for a specific candidate protein. Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.
-
Identification: For unbiased screening, the protected protein bands can be excised and identified by mass spectrometry.
Photoaffinity Labeling
Principle: This technique uses a chemically modified version of the small molecule that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent detection and purification.
Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a biotin tag.
-
Cellular Labeling: Incubate live cells or cell lysates with the photoaffinity probe. A competition experiment with an excess of the unlabeled parent compound should be run in parallel to identify specific binding.
-
UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking of the probe to its target protein(s).
-
Lysis and Enrichment: Lyse the cells (if labeled in live cells) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Elution and Identification: Elute the captured proteins and identify them by mass spectrometry.
VEGFR-2 Kinase Assay
Principle: This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.
Protocol:
-
Reaction Setup: In a microplate well, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay such as Kinase-Glo®.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
HDAC Enzymatic Assay
Principle: This assay measures the deacetylase activity of HDAC enzymes. A fluorogenic substrate is typically used, which becomes fluorescent upon deacetylation and subsequent cleavage by a developer enzyme.
Protocol:
-
Reaction Setup: In a microplate, combine a source of HDAC enzyme (e.g., nuclear extract from HeLa cells or recombinant human HDAC), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubation: Incubate the plate at 37°C to allow for the deacetylation reaction.
-
Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
The target identification studies for this compound have revealed its potential as a dual inhibitor of VEGFR-2 and HDACs. This multi-targeting mechanism, which converges on the critical PI3K/Akt signaling pathway, provides a strong rationale for its observed anticancer activity. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this and other small molecule drug candidates. Further studies to determine the precise binding affinities and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this compound.
spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazolinone derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental spectra in public literature, this guide combines known data with predictive analysis based on structurally similar compounds. It covers the theoretical principles and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are also provided, along with a workflow diagram for spectroscopic analysis, to assist researchers in the characterization of this and related molecules.
Introduction
This compound (C₁₁H₁₀N₂O₄, Molar Mass: 234.21 g/mol ) is a heterocyclic compound belonging to the quinazolinone class of molecules.[1] Quinazolinone derivatives are known for their broad range of biological activities and are scaffolds of significant interest in drug discovery and development. A thorough spectroscopic characterization is essential for confirming the chemical structure, purity, and stability of such compounds. This guide presents a detailed analysis of the expected spectroscopic data for this molecule.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectroscopic data from closely related quinazolinone derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-2 |
| ~7.5 | s | 1H | H-5 |
| ~7.2 | s | 1H | H-8 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.3 | s | 3H | -COCH₃ |
| ~12.1 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acetate) |
| ~165 | C-4 (C=O, quinazolinone) |
| ~155 | C-7 |
| ~150 | C-8a |
| ~145 | C-2 |
| ~140 | C-6 |
| ~120 | C-4a |
| ~115 | C-5 |
| ~105 | C-8 |
| ~56 | -OCH₃ |
| ~21 | -COCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200-3000 | Medium | N-H stretch (amide) |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (amide, quinazolinone) |
| ~1620, ~1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 235.1 | [M+H]⁺ |
| 234.21 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.
Workflow and Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the NMR and IR data presented are predictive, they offer a robust starting point for researchers working on the synthesis and characterization of this and related quinazolinone derivatives. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a bicyclic heterocyclic compound with significant interest in pharmaceutical research, particularly for its potential as an intermediate in the synthesis of targeted cancer therapies.[1] This document provides a detailed protocol for the synthesis of this compound via the acetylation of 6-Hydroxy-7-methoxyquinazolin-4-one. The described methodology is based on established chemical literature, ensuring a reliable and reproducible procedure for researchers in organic synthesis and drug development.[2][3]
Chemical Reaction
The synthesis involves the esterification of the hydroxyl group at the 6-position of the quinazolinone ring using acetic anhydride with pyridine acting as a catalyst and base.
Chemical structure of the reaction is not available in the provided search results.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent | Role |
| 6-Hydroxy-7-methoxyquinazolin-4-one | C₉H₈N₂O₃ | 192.17[4] | 1.92 g | 10 mmol (1.0 eq) | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | - | Acetylating Agent & Solvent |
| Pyridine | C₅H₅N | 79.10 | 4 mL | - | Catalyst & Base |
| Ice Water | H₂O | 18.02 | As needed | - | Quenching Agent |
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield | Appearance |
| This compound | C₁₁H₁₀N₂O₄ | 234.21[1][5] | 2.34 g | 2.32 g (99%)[2][3] | White to brown solid powder[3] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Thermometer
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Reagents:
-
6-Hydroxy-7-methoxyquinazolin-4-one (CAS: 179688-52-9)[4]
-
Acetic Anhydride (CAS: 108-24-7)
-
Pyridine (CAS: 110-86-1)
-
Deionized water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.92 g (10 mmol) of 6-Hydroxy-7-methoxyquinazolin-4-one.[2][3]
-
Addition of Reagents: To the flask, add 20 mL of acetic anhydride. With continuous stirring, slowly add 4 mL of pyridine to the mixture.[2][3]
-
Heating: Attach a condenser to the flask and heat the reaction mixture to 100 °C using a heating mantle or oil bath.[2][3]
-
Reaction Time: Maintain the temperature at 100 °C and continue stirring for 2 to 4 hours.[3] The reaction progress can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature.[2][3]
-
Precipitation: Carefully add ice water to the reaction mixture to quench the excess acetic anhydride. The addition of ice water will cause the product to precipitate out of the solution as a solid.[2][3]
-
Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[2][3]
-
Washing: Wash the solid with cold deionized water to remove any residual pyridine and acetic acid.
-
Drying: Dry the collected solid under vacuum to obtain the final product, this compound. The reported yield for this procedure is approximately 99%.[2][3]
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Both should be handled with care, avoiding inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use caution when heating the reaction mixture.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. This compound | 179688-53-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export this compound [senovaph.com]
Application Notes and Protocols for 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a quinazoline derivative with significant potential in oncological research.[1][2][3][4][5][6][7] Structurally, it belongs to a class of compounds known for their broad-ranging pharmacological activities, including anticancer properties.[2][3][4][5][6][7] Emerging evidence suggests that this compound exerts its cytotoxic effects against various cancer cell lines by modulating key cellular processes such as cell cycle progression and apoptosis.[1] Its mechanism of action is reported to involve the inhibition of crucial signaling molecules, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), which are pivotal in tumor angiogenesis and gene expression regulation.[1]
These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to evaluate its therapeutic potential. The subsequent sections offer step-by-step methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with illustrative data and visualizations to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15 | [1] |
| A549 | Lung Cancer | 20 | [1] |
| HeLa | Cervical Cancer | 25 | [1] |
| MGC-803 | Gastric Carcinoma | 0.85 (for a related derivative) | [5] |
Note: The IC50 value for MGC-803 is for a structurally related quinazoline derivative and is included for comparative purposes.
Signaling Pathway
The proposed mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs. This dual inhibition disrupts downstream signaling cascades critical for cancer cell survival, proliferation, and angiogenesis.
Caption: Proposed signaling pathway of the compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[8][9][10][11]
Workflow:
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the In Vitro Evaluation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cancer Cell Lines
Introduction
Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anti-tumor effects.[1][2][3] Several drugs containing the quinazoline core structure have been approved for cancer treatment.[2] The compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs to this promising class of molecules.[4][5]
Preclinical research indicates that this compound and its analogs exhibit potent cytotoxic effects against various cancer cell lines.[4] Its mechanism of action is reported to involve the inhibition of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC), making it a compelling candidate for further investigation.[4][6] For instance, it has demonstrated strong inhibitory activity against the human breast cancer cell line, MCF-7.[4][6][7]
This document provides a comprehensive set of standardized protocols for the initial in vitro evaluation of this compound. The assays described herein are designed to assess its cytotoxic effects, determine its half-maximal inhibitory concentration (IC50), and elucidate its impact on critical cellular processes like apoptosis and cell cycle progression.
Overall Experimental Workflow
The evaluation of the compound follows a logical progression from determining general cytotoxicity to investigating the underlying mechanisms of action. The workflow begins with compound preparation and cell line selection, followed by a dose-response analysis to determine the IC50 value. Subsequent experiments, performed at the determined IC50 concentration, aim to uncover the compound's effects on apoptosis and cell cycle distribution.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 179688-53-0 [amp.chemicalbook.com]
- 7. This compound | 179688-53-0 [chemicalbook.com]
Application Notes and Protocols for VEGFR-2 Inhibition Assay with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Its inhibition can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels. Quinazoline derivatives have emerged as a promising class of VEGFR-2 inhibitors. This document provides detailed protocols for evaluating the inhibitory potential of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate , a quinazoline-based compound, against VEGFR-2. The following assays are designed to characterize the compound's activity from a biochemical to a cellular level.
While this compound has been identified as a potential VEGFR-2 inhibitor, comprehensive public data on its specific inhibitory concentrations (IC50) across various assays is limited. The data presented in the tables below are therefore representative of a potent quinazoline-based VEGFR-2 inhibitor and should be considered illustrative.
Data Presentation
The inhibitory activity of a test compound against VEGFR-2 can be quantified and compared across different assays. Below are tables summarizing expected data for a potent quinazoline-based VEGFR-2 inhibitor.
Table 1: In Vitro VEGFR-2 Kinase Inhibition Assay
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Illustrative) | VEGFR-2 | Biochemical Kinase Assay | 10 - 100 |
| Sorafenib (Reference) | VEGFR-2 | Biochemical Kinase Assay | 5 - 20 |
Table 2: Cellular VEGFR-2 Phosphorylation Inhibition Assay
| Compound | Cell Line | Stimulation | Assay Type | IC50 (nM) |
| This compound (Illustrative) | HUVEC | VEGF-A | Cellular Phosphorylation ELISA | 50 - 250 |
| Sunitinib (Reference) | HUVEC | VEGF-A | Cellular Phosphorylation ELISA | 20 - 100 |
Table 3: VEGF-A-Induced Endothelial Cell Proliferation Assay
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound (Illustrative) | HUVEC | Cell Proliferation (MTT/CellTiter-Glo) | 100 - 500 |
| Pazopanib (Reference) | HUVEC | Cell Proliferation (MTT/CellTiter-Glo) | 50 - 200 |
Table 4: VEGF-A-Induced Endothelial Cell Migration Assay
| Compound | Cell Line | Assay Type | % Inhibition at 1 µM |
| This compound (Illustrative) | HUVEC | Transwell Migration | 60 - 80% |
| Axitinib (Reference) | HUVEC | Transwell Migration | 70 - 90% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of inhibition, it is crucial to visualize the targeted signaling pathway and the experimental procedures.
Application Notes and Protocols: 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic compound belonging to the quinazolinone class of heterocyclic molecules.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of drug discovery, with a particular focus on its potential as an anticancer agent.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 179688-53-0 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [5][6] |
| Molecular Weight | 234.21 g/mol | [5][6] |
| Appearance | Brown solid powder | [4] |
| Melting Point | 293 °C | [4] |
| Solubility | Slightly soluble in DMSO and methanol when heated | [4] |
Mechanism of Action and Biological Activity
This compound has been identified as a potential anticancer agent with a multi-faceted mechanism of action. Its primary targets are believed to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] Inhibition of these targets disrupts key signaling pathways involved in tumor progression, angiogenesis, and cell survival.[1]
Signaling Pathways
The inhibitory action of this compound on VEGFR-2 and HDACs is proposed to proceed as follows:
Quantitative Data
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
| HeLa | Cervical Cancer | 25 |
Note: These values are indicative and may vary depending on experimental conditions.
Experimental Protocols
Synthesis of this compound
Materials:
-
6-hydroxy-7-methoxyquinazolin-4-one
-
Acetic anhydride
-
Pyridine
-
Ice water
Procedure:
-
To a solution of 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol) in acetic anhydride (20 mL), add pyridine (4 mL) with stirring.[1]
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Quench the reaction by adding ice water, which will cause the product to precipitate.[1]
-
Collect the white solid by filtration and wash with cold water.
-
Dry the product to obtain this compound.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for a specified time.[3]
-
Harvest the cells and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11]
-
Incubate the cells at -20°C for at least 2 hours.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
VEGFR-2 Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human VEGFR-2
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to each well (except for the no-enzyme control).[13]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.[13]
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.[13]
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
HDAC Inhibition Assay (General Protocol)
Materials:
-
HDAC assay kit (colorimetric or fluorometric)
-
Nuclear extract or purified HDAC enzyme
-
This compound
-
Assay buffer
-
Substrate
-
Developer solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, substrate, and the test compound.
-
Add the HDAC enzyme or nuclear extract to initiate the reaction.[14]
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[14]
-
Add the developer solution to each well and incubate to allow for color or fluorescence development.
-
Stop the reaction with the stop solution.[14]
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to target key pathways in cancer progression, such as VEGFR-2 and HDAC signaling, warrants further investigation. The protocols outlined in this document provide a framework for the comprehensive evaluation of this and similar quinazolinone derivatives in a drug discovery setting.
References
- 1. This compound | 179688-53-0 [chemicalbook.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export this compound [senovaph.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the Development of Derivatives from 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives from the parent compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This scaffold is a key intermediate in the development of targeted cancer therapeutics, notably as an impurity in the synthesis of Gefitinib.[1] Derivatives of the quinazolin-4-one core structure have shown significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This document outlines detailed protocols for the chemical modification of this compound and the subsequent biological evaluation of its derivatives. The primary biological activities of interest for this class of compounds are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), as well as cytotoxic effects against cancer cell lines such as MCF-7.[4]
Chemical Properties of the Parent Compound
-
IUPAC Name: (7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl) acetate
-
Molecular Formula: C₁₁H₁₀N₂O₄[5]
-
Molecular Weight: 234.21 g/mol [5]
-
Appearance: Brown solid powder[1]
-
Melting Point: 293 °C[1]
-
CAS Number: 179688-53-0[1]
Synthesis of the Parent Compound
A common synthetic route to this compound involves the acetylation of 6-hydroxy-7-methoxyquinazolin-4-one.[4]
Protocol 2.1: Acetylation of 6-hydroxy-7-methoxyquinazolin-4-one[4]
Materials:
-
6-hydroxy-7-methoxyquinazolin-4-one
-
Acetic anhydride
-
Pyridine
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 6-hydroxy-7-methoxyquinazolin-4-one (1.0 eq).
-
Add acetic anhydride (10 vol eq) to the flask.
-
With stirring, slowly add pyridine (2 vol eq).
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding ice water.
-
A white solid of this compound will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Strategies for Derivatization
The this compound scaffold offers several sites for chemical modification to generate a library of derivatives. Key reaction sites include the acetate group at position 6, the nitrogen at position 3, and the carbon at position 2.
Protocol 3.1: Hydrolysis of the Acetate Group
To functionalize the 6-position, the acetate group can be hydrolyzed to yield the corresponding phenol.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) for neutralization
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of NaOH (1.2 eq) or K₂CO₃ (2.0 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
The product, 6-hydroxy-7-methoxy-4-oxoquinazoline, will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
Protocol 3.2: N-3 Alkylation/Arylation
The nitrogen at the N-3 position can be alkylated or arylated to introduce a variety of substituents.
Materials:
-
This compound
-
Alkyl halide or Aryl halide (e.g., benzyl chloride, iodobenzene)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions if necessary
Procedure:
-
To a solution of this compound in DMF, add K₂CO₃ (2.0 eq).
-
Add the desired alkyl or aryl halide (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 3-6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3.3: C-2 Modification via C-H Arylation
The C-2 position can be functionalized, for example, through palladium-catalyzed C-H arylation. This typically requires N-3 protection first.
Materials:
-
N-3 protected this compound
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., LiOtBu)
-
Solvent (e.g., Dioxane)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the N-3 protected starting material, aryl halide (2 eq), Pd(OAc)₂ (5 mol%), CuI (50 mol-%), ligand (10 mol-%), and base (2 eq) in dioxane.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Evaluation Protocols
The following are detailed protocols for assessing the biological activity of the synthesized derivatives.
Protocol 4.1: In Vitro Cytotoxicity MTT Assay[7]
Materials:
-
MCF-7 human breast cancer cells
-
DMEM medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4.2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)[3]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly (Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Synthesized derivatives
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, test compound, and diluted VEGFR-2 enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's protocol.
-
Measure the luminescence signal. A lower signal indicates higher kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 4.3: In Vitro HDAC Inhibition Assay (Fluorometric)[8][9]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
Synthesized derivatives
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add the assay buffer, test compound, and diluted HDAC enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 4.4: Cell Cycle Analysis by Flow Cytometry[10][11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium
-
Synthesized derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the IC₅₀ concentration of the derivative for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the reported anticancer activities of various quinazolin-4-one derivatives against the MCF-7 breast cancer cell line and their inhibitory activities against relevant kinases.
Table 1: Cytotoxicity of Quinazolin-4-one Derivatives against MCF-7 Cell Line
| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |
| Derivative 1 | 2-(Furan-2-yl)-3-(2-chlorobenzylideneamino) | N/A | [3] |
| Derivative 2 | 4-Anilinoquinazoline with benzothienyl group | N/A | [3] |
| Derivative 3 | 4,6-Disubstituted quinazoline | N/A | [3] |
| Compound 2j | Quinazolin-4(3H)-one derivative | 3.79 ± 0.96 | [5] |
| Compound 3j | Quinazolin-4(3H)-one derivative | 0.20 ± 0.02 | [5] |
| Lapatinib | (Reference Drug) | 5.9 ± 0.74 | [5] |
| Compound 7d | Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid | 4.2 | |
| Compound 7j | Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid | 6.8 | |
| Compound 7l | Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid | 3.8 | |
| Erlotinib | (Reference Drug) | 7.4 |
Table 2: Kinase Inhibitory Activity of Quinazolin-4-one Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 2i | CDK2 | 0.173 ± 0.012 | [5] |
| Compound 3i | CDK2 | 0.177 ± 0.032 | [5] |
| Imatinib | (Reference Drug) | 0.131 ± 0.015 | [5] |
| Compound 7j | EGFR | 0.35 | |
| Erlotinib | (Reference Drug) | 0.44 |
Signaling Pathway
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazoline derivative, has been identified as a promising dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] These targets are critical in cancer progression, with VEGFR-2 playing a key role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and HDACs being involved in the epigenetic regulation of genes that control cell proliferation, differentiation, and apoptosis. The dual-inhibition mechanism suggests that this compound could offer a potent and multi-faceted approach to cancer therapy. Research indicates that derivatives of quinazolinone show promise in suppressing the viability of various cancer cell lines, including gastric (AGS) and lung (A549) cancer cells, by inhibiting markers associated with epithelial-mesenchymal transition, a crucial process in cancer metastasis.[1][2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models, specifically focusing on human tumor xenografts in immunodeficient mice. The protocols outlined below are based on established methodologies for testing quinazoline-based anticancer agents and dual VEGFR-2/HDAC inhibitors.
Compound Profile
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight | Primary Targets |
| This compound | 6-Acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one; 6-Acetoxy-7-methoxyquinazolin-4(3H)-one; Acetic acid 4-hydroxy-7-methoxyquinazolin-6-yl ester | 179688-53-0 | C₁₁H₁₀N₂O₄ | 234.21 g/mol | VEGFR-2, HDAC |
Proposed Signaling Pathways
The antitumor activity of this compound is hypothesized to be mediated through the simultaneous inhibition of the VEGFR-2 and HDAC signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in in vitro settings. The following information is structured to offer practical solutions and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a crystalline solid with moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly when heated.[1][2] Like many quinazolinone derivatives, it exhibits poor aqueous solubility due to its rigid heterocyclic ring structure and high crystal lattice energy.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. Why is this happening?
A2: This phenomenon, often called "solvent-shifting" or "precipitation upon dilution," is common for hydrophobic compounds.[3] The compound is soluble in the organic solvent (DMSO), but when this solution is introduced into an aqueous environment, the organic solvent disperses, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous solution, causing it to precipitate.[3]
Q3: What is the maximum recommended concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically not exceeding 0.5% (v/v), with an ideal target of ≤ 0.1%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can the pH of my buffer affect the solubility of this compound?
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound for in vitro use.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming (up to 37°C) and sonication in a water bath can also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. | Solvent-shifting effect; the compound's solubility limit in the aqueous environment is exceeded. | 1. Reduce Final Concentration: Lower the target concentration of the compound in your assay. 2. Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid mixing.[4] 3. Use an Intermediate Dilution Step: Create a serial dilution by first diluting the stock into a smaller volume of pre-warmed medium before adding it to the final volume.[3][4] |
| Precipitation forms over time in the incubator. | The compound is at a supersaturated concentration and is slowly coming out of solution. This can be influenced by temperature fluctuations or interactions with media components. | 1. Lower the Final Concentration: This is the most reliable way to prevent delayed precipitation. 2. Incorporate a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or propylene glycol to the final aqueous solution. Note that co-solvents can affect cellular behavior, so appropriate controls are essential. 3. Use Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 above their critical micelle concentration can help maintain solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of the compound. | Ensure the compound is fully dissolved in the final working solution before each experiment. Visually inspect for any signs of precipitation. If solubility issues persist, consider the advanced solubilization techniques outlined in the experimental protocols below. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table summarizes its known physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₄[5][6] |
| Molecular Weight | 234.21 g/mol [5][6] |
| Appearance | Brown solid powder[5] |
| Melting Point | 293 °C[5] |
| Solubility in Organic Solvents | Slightly soluble in DMSO (with heating) and Methanol[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Methodology:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming up to 37°C and/or sonication for 5-10 minutes can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).
-
Method A (Direct Dilution): While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise. Immediately mix well by gentle pipetting, but avoid vigorous shaking which can cause foaming.
-
Method B (Serial Dilution - Recommended for higher concentrations): a. Create an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed medium (e.g., a 1:10 dilution). b. Mix this intermediate solution thoroughly. c. Add the required volume of the intermediate dilution to the final volume of the cell culture medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by this compound and a general workflow for addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Technical Support Center: Optimizing 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a quinazoline derivative that has been shown to exhibit anticancer properties. Its primary mechanisms of action are believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). By inhibiting these targets, the compound can interfere with key signaling pathways involved in tumor angiogenesis, cell cycle progression, and survival.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For novel quinazoline derivatives without established cytotoxic concentrations, a common starting point for in vitro assays is to perform a broad dose-response experiment. Based on published data for structurally related quinazoline compounds with activity against cancer cell lines, a wide range of concentrations from nanomolar to micromolar has been reported to be effective. Therefore, a preliminary dose-range-finding study is recommended, starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 µM) using serial dilutions. This will help determine the approximate effective range for your specific cell line and assay.
Q3: How can I determine the optimal concentration (e.g., IC50) for my experiments?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound, typically in half-log or log dilutions, spanning the effective range identified in your preliminary study. After a set incubation period (e.g., 24, 48, or 72 hours), a cell viability or cytotoxicity assay, such as the MTT or SRB assay, is performed. The resulting data is then plotted as the percentage of cell viability versus the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to calculate the IC50 value, which represents the concentration at which 50% of the cell growth or viability is inhibited.
Q4: What are some common off-target effects of quinazoline-based inhibitors to be aware of?
A4: While designed to be specific, quinazoline-based kinase inhibitors can sometimes exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. For example, some VEGFR-2 inhibitors may also show activity against other receptor tyrosine kinases like PDGFR (Platelet-Derived Growth Factor Receptor). It is advisable to perform a kinase panel screen to assess the selectivity of the compound if off-target effects are a concern for your experimental interpretation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I am observing a precipitate in my cell culture wells after adding the compound. What could be the cause and how can I resolve it?
-
Answer: Precipitation of small molecules in aqueous solutions is a common issue, often due to low solubility. Quinazoline derivatives can be hydrophobic, leading to this problem.
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Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells (typically ≤ 0.5%). High concentrations of DMSO can cause the compound to precipitate when added to the aqueous media.
-
Solubility Testing: Before your main experiment, test the solubility of the compound in your cell culture medium at the desired concentrations. You can do this by preparing the dilutions and visually inspecting for any precipitate after a short incubation.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Pluronic F-68) or a co-solvent may help to increase the solubility of the compound. However, you must first validate that these additives do not affect your experimental results.
-
Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any micro-aggregates.
-
Issue 2: High Variability Between Replicate Wells
-
Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of the compound. What are the potential reasons?
-
Answer: High variability can stem from several factors related to both the compound and the experimental technique.
-
Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.
-
Compound Instability: The compound may not be stable in the cell culture medium over the duration of the experiment. Consider the stability of the compound under your experimental conditions (temperature, pH, light exposure).
-
Issue 3: No Observed Effect or Low Potency
-
Question: I am not observing any significant effect of the compound on cell viability, even at high concentrations. What should I check?
-
Answer: A lack of activity can be due to several reasons.
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Incorrect Dosage Range: It's possible that the effective concentration is higher than the range you have tested. Refer to literature on similar compounds to guide your dose selection.
-
Cell Line Resistance: The cell line you are using may be resistant to the compound's mechanism of action. Ensure that your chosen cell line expresses the target proteins (VEGFR-2, HDACs) and is known to be sensitive to inhibitors of these pathways.
-
Compound Inactivity: Verify the purity and integrity of your compound stock. Improper storage or handling can lead to degradation.
-
Assay Incubation Time: The incubation time may be too short to observe a cytotoxic or anti-proliferative effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Data Presentation
Table 1: Example IC50 Values of Quinazoline Derivatives Against Various Cancer Cell Lines
| Compound Type | Target(s) | Cell Line | IC50 (µM) |
| Quinazoline Derivative A | VEGFR-2 | HUVEC | 0.15 |
| Quinazoline Derivative B | VEGFR-2 | A549 (Lung) | 8.5 |
| Quinazoline Derivative C | HDAC | MCF-7 (Breast) | 2.3 |
| Quinazoline Derivative D | Multi-kinase | K562 (Leukemia) | 0.8 |
Note: This table presents example data for illustrative purposes and is compiled from various sources on quinazoline derivatives. The IC50 for this compound must be determined empirically.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Mechanism of HDAC inhibition leading to altered gene expression.
preventing degradation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in solution during experimental procedures.
Troubleshooting Guide: Preventing Degradation in Solution
Immediate identification and resolution of experimental issues are critical to ensuring the integrity of your results. This guide outlines potential problems, their probable causes, and actionable solutions to mitigate the degradation of this compound.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Unexpected decrease in compound concentration over time in solution. | Hydrolysis of the acetate group: The ester linkage is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH. This process is accelerated by elevated temperatures. | - Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible.- If the experimental design permits, use a buffered solution to stabilize the pH.- Prepare fresh solutions before use and avoid long-term storage in aqueous media. |
| Appearance of a new, more polar peak in HPLC analysis, corresponding to 6-hydroxy-7-methoxy-4-oxoquinazoline. | Base-catalyzed hydrolysis: Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of the acetate ester, leading to the formation of the corresponding phenol. | - Avoid basic conditions (e.g., using strong bases or basic buffers).- If basic conditions are unavoidable, minimize the exposure time and temperature.- Use aprotic solvents if the experimental protocol allows. |
| Formation of multiple degradation products under acidic conditions. | Acid-catalyzed hydrolysis and potential quinazolinone ring degradation: Strong acidic conditions (pH < 4) can also promote hydrolysis of the acetate group and may lead to the degradation of the quinazolinone ring, especially with heating. | - Use dilute acidic solutions (e.g., 0.1 M HCl) only when necessary and for short durations at room temperature.- Monitor the reaction closely using an appropriate analytical method like HPLC. |
| Discoloration or precipitation of the solution upon exposure to light. | Photodegradation: Quinazolinone derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup and execution.- Conduct experiments under controlled lighting conditions when possible. |
| Increased degradation at elevated temperatures. | Thermal degradation: The stability of the compound is compromised at higher temperatures, accelerating hydrolysis and other degradation pathways. | - Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).- Avoid unnecessary exposure to high temperatures during experiments. |
| Inconsistent results in biological assays. | Interaction with media components or poor solubility: The compound may degrade in complex biological media or precipitate out of solution, leading to variable effective concentrations. | - Assess the stability of the compound in the specific cell culture or assay medium under the experimental conditions.- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in solution?
The most common degradation pathway is the hydrolysis of the acetate ester group at the 6-position, which results in the formation of 6-hydroxy-7-methoxy-4-oxoquinazoline and acetic acid. This reaction is particularly accelerated under basic conditions but can also occur in acidic and neutral aqueous solutions, especially at elevated temperatures.
2. What are the optimal storage conditions for solutions of this compound?
For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C and protected from light. For longer-term storage, solutions should be prepared in a suitable anhydrous organic solvent, such as DMSO, and stored at -20°C or below in tightly sealed containers to prevent moisture absorption.
3. How does pH affect the stability of the compound in aqueous solutions?
The compound is most stable in neutral (pH ≈ 7) aqueous solutions. Both acidic (pH < 4) and especially basic (pH > 8) conditions can significantly increase the rate of hydrolysis of the acetate group.
4. Is this compound sensitive to light?
Yes, quinazolinone derivatives are often susceptible to photodegradation. It is crucial to protect solutions from light, especially UV radiation, by using amber-colored containers or by wrapping the containers with an opaque material like aluminum foil.
5. What solvents are recommended for dissolving this compound?
The compound has good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in alcohols like methanol and ethanol and is poorly soluble in water. For biological experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer or cell culture medium.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution of the compound in phosphate buffer (pH 7.4) at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution, with UV detection at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Potential degradation pathways of the compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for degradation issues.
Technical Support Center: Refining Protocols for Kinase Inhibition Assays with Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based kinase inhibitors. This resource provides troubleshooting guidance and detailed protocols to help you navigate the complexities of kinase inhibition assays and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many quinazolinone compounds?
A1: The limited water solubility of numerous 4(3H)-quinazolinone derivatives often stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic system, which, along with other aromatic and lipophilic groups, contributes to high crystal lattice energy and low polarity. This structural rigidity makes it challenging for water molecules to effectively solvate the compound. Consequently, many of these compounds are categorized as Class II drugs under the Biopharmaceutics Classification System (BCS), noted for their low solubility and high permeability.[1]
Q2: My quinazolinone compound is precipitating out of solution when I dilute my DMSO stock into the aqueous assay buffer. What steps can I take to resolve this?
A2: This common problem, known as "precipitation upon dilution," occurs when the final concentration of your compound exceeds its solubility limit in the aqueous buffer.[1] Here are several strategies to address this issue:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.[1]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]
-
Adjust pH: Since the 4(3H)-quinazolinone structure contains basic nitrogen atoms, the solubility of its derivatives is often pH-dependent. These compounds are typically more soluble in acidic conditions (pH 4-6) where they become ionized.[1][2]
Q3: How does the ATP concentration in my assay affect the IC50 values of my ATP-competitive quinazolinone inhibitor?
A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[3][4] To obtain a more accurate measure of the inhibitor's affinity (Ki), it is recommended to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase.[3][4] It is important to note that cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the ATP levels used in many in vitro assays. This discrepancy can lead to differences between in vitro and cellular assay results.[3][4]
Q4: I am observing low or no kinase activity in my assay. What are the potential causes?
A4: Several factors can lead to diminished or absent kinase activity.[3] A systematic troubleshooting approach should include:
-
Enzyme Inactivity: Ensure the recombinant enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] If possible, verify the enzyme's activity with a positive control substrate.[3]
-
Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme function. A typical buffer may include HEPES pH 7.5, MgCl₂, EGTA, DTT, and a detergent like Tween-20. Verify that all components are present at the correct concentrations.[3]
-
Substrate Issues: Confirm the integrity and concentration of your substrate. For peptide substrates, ensure complete solubility in the assay buffer.[3]
-
ATP Degradation: ATP solutions can degrade over time. It is best to use a fresh stock of ATP for your reactions.[3]
Q5: What are common sources of high background signals in kinase assays?
A5: High background can mask the true signal from your kinase reaction. Potential sources include:
-
Assay Plate Issues: Some white opaque plates can exhibit inherent phosphorescence. Consider testing different plates or pre-reading the plate before adding reagents.[3]
-
Contaminated Reagents: Buffer components or the substrate itself may be contaminated with ATP or other substances that interfere with the detection method, particularly in luciferase-based assays.[3]
-
Detection Reagent Interference: Your test compound may directly interact with the detection reagent (e.g., ADP-Glo™). To test for this, run a control with the compound and the detection reagent in the absence of the kinase reaction components.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Reagent variability (enzyme purity, ATP degradation) | Use fresh ATP stocks. Ensure consistent enzyme purity and activity. Aim for initial velocity conditions with substrate conversion below 20%. |
| Temperature fluctuations | Maintain strict and consistent temperature control during the assay incubation. | |
| Inconsistent final DMSO concentration | Keep the final DMSO concentration uniform across all wells and plates. | |
| Pipetting and dispensing errors | Use calibrated pipettes and ensure proper technique to avoid errors, especially in low-volume assays. Maintain a consistent order of reagent addition. | |
| High variability between replicate wells | Inadequate mixing of reagents | Ensure thorough but gentle mixing after the addition of each reagent. |
| Edge effects due to evaporation | Use a plate sealer and ensure proper humidification during incubation. Avoid using the outer wells of the plate if edge effects are significant. | |
| Compound interference leading to false positives/negatives | Intrinsic fluorescence of the compound | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. |
| Inhibition of detection reagents (e.g., luciferase) | Run a counterscreen with the compound against the detection enzyme (e.g., luciferase) in the absence of the kinase. | |
| Compound aggregation leading to non-specific inhibition | Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to mitigate the formation of promiscuous inhibitor aggregates.[5] | |
| Unexpected cellular phenotype | Off-target kinase activity | Review the literature for known off-target effects of the quinazolinone scaffold. Perform a kinase panel screening to identify potential off-target kinases. Validate off-target effects using cellular thermal shift assays (CETSA) or Western blotting for downstream signaling pathways.[6][7] |
Data Presentation: Inhibitory Activity of Quinazolinone Compounds
The following tables summarize the inhibitory activity (IC50) of selected quinazolinone-based inhibitors against their primary targets and common off-targets.
Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 |
| Novel Quinazoline 3 (NQ3) | FLT3 / AURKA | 19 / 22 |
| Gefitinib | EGFR (wild-type) | 15.5 |
| Vandetanib | VEGFR-2 | 54.0 |
| Data synthesized from multiple sources for illustrative comparison.[6] |
Table 2: Off-Target Kinase Profiling (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | High selectivity for mutant EGFR over other kinases. |
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Also shows activity against other tyrosine kinases. |
| Novel Quinazoline 3 (NQ3) | AURKB | 13 | Potent inhibition of Aurora B kinase as a primary off-target. |
| Data synthesized from multiple sources for illustrative comparison.[6] |
Table 3: Cellular Activity of Quinazolinone Derivatives
| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Reference Cell Line(s) |
| Gefitinib | EGFR (wild-type) | Cell Proliferation | 80 - 100 | A431 |
| Erlotinib | EGFR (wild-type) | Cell Proliferation | 100 | A431 |
| Lapatinib | EGFR & HER2 | Cell Proliferation | 160 (EGFR), 100 (HER2) | A431, BT-474 |
| Compound 21 | EGFR (T790M) | Cell Proliferation | 10.2 | H1975 |
| Compound 22 | EGFR (T790M) | Cell Proliferation | 16.1 | H1975 |
| This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[8] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (at a concentration near the Km for the kinase)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test quinazolinone compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
In each well of the plate, add the test compound dilution.
-
Add the kinase enzyme and substrate mixture to each well.
-
Include a DMSO-only well as a negative control (100% activity).[4]
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4] Ensure the reaction is within the linear range.[3]
-
Stop Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus, kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a test compound on the viability or proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test quinazolinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinazolinone compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[4]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (half-maximal growth inhibitory concentration) value from the dose-response curve.
Visualizations
Caption: EGFR signaling pathway and the mechanism of ATP-competitive quinazolinone inhibitors.
Caption: A logical workflow for troubleshooting common issues in kinase inhibition assays.
References
addressing off-target effects of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary targets of this compound are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] Its mechanism of action involves inhibiting these targets, which can lead to potent anti-cancer effects.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds with a quinazoline core structure are known to interact with a range of kinases beyond their primary targets. Potential off-target effects could include inhibition of other receptor tyrosine kinases (e.g., EGFR, FGFR) or cytoplasmic kinases, which may lead to unexpected cellular phenotypes.
Q3: My cells are exhibiting a phenotype inconsistent with VEGFR-2 or HDAC inhibition. What could be the cause?
A3: Unexpected cellular phenotypes can arise from off-target activities.[2] It is crucial to verify engagement with the primary targets and assess the compound's broader selectivity profile. Consider performing a comprehensive kinase panel screening to identify potential off-target interactions that might be responsible for the observed phenotype.
Q4: I am observing significant cell toxicity at concentrations expected to be specific for my target. What does this suggest?
A4: High toxicity at anticipated therapeutic concentrations can indicate off-target effects.[2] This may be due to the inhibition of kinases essential for normal cell survival or other unforeseen interactions. A dose-response experiment comparing cytotoxicity in cells with varying expression levels of the intended targets versus other cell lines can help elucidate if the toxicity is target-related.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in kinase inhibition assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Variability | Ensure consistent purity and activity of the kinase preparation. Qualify each new batch of enzyme and substrate. | Even minor contaminants in the kinase preparation can lead to false activity readings. |
| ATP Concentration | Use an ATP concentration at or near the Km value for the specific kinase. Maintain consistency across experiments. | As many kinase inhibitors are ATP-competitive, fluctuations in ATP concentration will directly affect the measured IC50 value. |
| Buffer Conditions | Maintain consistent pH, ionic strength, and avoid chelating agents like EDTA unless required for the assay. | The components of the assay buffer can influence both enzyme activity and inhibitor binding. |
| Compound Stability | Prepare fresh dilutions of the compound for each experiment from a validated stock solution. | Degradation of the compound can result in a loss of potency and inconsistent results.[2] |
Issue 2: Unexpected cellular phenotype observed after treatment.
Workflow for Investigating Off-Target Effects:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify the off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for screening.
-
Kinase Panel: Select a commercial kinase screening panel (e.g., a panel of over 100 kinases).
-
Assay Performance:
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the diluted compound to the respective wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).[3]
-
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Determine the IC50 values for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target proteins.
-
Data Analysis: Compare the thermal stability of the potential target proteins in the presence and absence of the compound. An increase in thermal stability suggests direct binding.
Signaling Pathway Analysis:
Potential off-target effects on kinases can perturb various signaling pathways. Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that could be affected.
Caption: Potential off-target inhibition of RTK signaling pathways.
References
Technical Support Center: Enhancing In Vivo Bioavailability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in enhancing the in vivo bioavailability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and related quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low oral bioavailability of this compound?
A1: The low oral bioavailability of quinazoline derivatives like this compound is often attributed to their poor aqueous solubility.[1] Such compounds are typically categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV, indicating that their absorption is limited by their dissolution rate.[1] The high melting point (293 °C) and crystalline nature of this compound further suggest strong intermolecular forces that hinder dissolution in gastrointestinal fluids.[2]
Q2: What initial steps should be taken to assess the bioavailability of this compound?
A2: A fundamental step is to conduct in vivo pharmacokinetic studies in an appropriate animal model. This involves comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.[3] Key parameters to measure include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).
Q3: Can poor permeability also be a contributing factor to low bioavailability?
A3: While poor solubility is a primary concern for many quinazoline derivatives, low permeability across the intestinal membrane can also limit absorption.[3] In vitro permeability assays using Caco-2 cell monolayers can provide an initial assessment of a compound's ability to cross the intestinal barrier and can help identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects in in vivo studies.
-
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract due to its low solubility.
-
Troubleshooting Steps:
-
Formulation Optimization: Employ a formulation strategy designed to enhance solubility and dissolution consistency. Options include micronization, nanosuspensions, or solid dispersions.
-
Vehicle Selection: Ensure the vehicle used for oral administration is appropriate and consistent across all subjects. For poorly soluble compounds, a suspension or a solution in a co-solvent system may be necessary.
-
Food Effects: Investigate the effect of food on the compound's absorption. Administering the compound in both fasted and fed states can reveal any significant food-drug interactions.
-
Issue 2: Precipitation of the compound upon dilution of a stock solution for in vivo administration.
-
Possible Cause: The compound is soluble in the high-concentration stock solution (e.g., in DMSO) but precipitates when diluted into an aqueous vehicle for dosing.
-
Troubleshooting Steps:
-
Co-solvent Systems: Prepare the dosing solution using a co-solvent system that is biocompatible. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add a surfactant (e.g., Tween® 80 or Cremophor® EL) before bringing it to the final volume with a vehicle like saline.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.
-
Nanosuspension: Formulating the compound as a nanosuspension can improve its stability in aqueous media and prevent precipitation.
-
Issue 3: Amorphous solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The polymer used in the solid dispersion is not effectively inhibiting the recrystallization of the amorphous drug.
-
Troubleshooting Steps:
-
Polymer Selection: Screen different polymers with varying properties (e.g., glass transition temperature, miscibility with the drug) to find one that provides better stabilization.
-
Drug Loading: A lower drug loading in the solid dispersion may improve its stability.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize conditions that can promote recrystallization.
-
Data Presentation: Enhancing Bioavailability of Quinazoline Derivatives
The following tables summarize quantitative data from studies on Gefitinib, a structurally related quinazoline derivative, demonstrating the impact of different formulation strategies on its oral bioavailability.
Table 1: Pharmacokinetic Parameters of Gefitinib Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free Gefitinib | 248.43 ± 89.47 | 4.0 | 2,345.6 ± 456.7 | 100 |
| Gefitinib-Solid Dispersion | 955.28 ± 82.86 | 2.0 | 21,435.8 ± 1,876.5 | 914 |
| Gefitinib-Nanosuspension | 705.5 ± 65.4 | 3.0 | 9,078.9 ± 876.5 | 387 |
Data adapted from studies on Gefitinib solid dispersions and nanosuspensions.[4][5]
Table 2: Solubility and Dissolution Enhancement of Gefitinib Nanosuspension
| Parameter | Pure Gefitinib | Gefitinib-Nanosuspension | Fold Increase |
| Saturation Solubility in 0.1 N HCl (µg/mL) | 12.5 ± 1.2 | 30.0 ± 2.5 | ~2.4 |
| Saturation Solubility in PBS pH 6.8 (µg/mL) | 8.7 ± 0.9 | 29.6 ± 2.1 | ~3.4 |
| Dissolution Rate in 0.1 N HCl (%) | 35 ± 3.2 | 88 ± 4.5 | ~2.5 |
| Dissolution Rate in PBS pH 6.8 (%) | 25 ± 2.8 | 87 ± 5.1 | ~3.5 |
Data adapted from a study on Gefitinib nanosuspension.[5]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the quinazoline derivative and a hydrophilic carrier (e.g., HPMC, PVP) in a predetermined ratio (e.g., 1:1, 1:2 w/w).
-
Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask with the aid of stirring or sonication.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[1]
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Dosing: Divide the rats into groups. For the oral administration group, administer the formulated compound (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) via oral gavage. For the intravenous group, administer the compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) through the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Signaling Pathways
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> Akt; Akt -> Survival; VEGFR2 -> Permeability; Compound -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; } dot Caption: VEGFR-2 Signaling Pathway Inhibition.
// Nodes HDAC [label="HDAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedHistones [label="Acetylated Histones", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Condensed Chromatin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GeneRepression [label="Gene Repression\n(e.g., p21, p53)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HAT [label="HAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HAT -> Histones [label="Acetylates"]; Histones -> AcetylatedHistones [style=invis]; HDAC -> AcetylatedHistones [label="Deacetylates"]; AcetylatedHistones -> Histones [style=invis]; Histones -> Chromatin; Chromatin -> GeneRepression; Compound -> HDAC [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; } dot Caption: HDAC Signaling Pathway Inhibition.
Experimental Workflow
// Nodes Start [label="Start:\nPoorly Soluble Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Formulation Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SizeReduction [label="Particle Size Reduction\n(Micronization/Nanonization)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidDispersion [label="Amorphous Solid Dispersion", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidBased [label="Lipid-Based Formulation\n(e.g., SMEDDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Characterization\n(Solubility, Dissolution)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Pharmacokinetic Study\n(Animal Model)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCalculate Bioavailability", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nOptimized Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> SizeReduction; Formulation -> SolidDispersion; Formulation -> LipidBased; SizeReduction -> InVitro; SolidDispersion -> InVitro; LipidBased -> InVitro; InVitro -> InVivo; InVivo -> Analysis; Analysis -> End; } dot Caption: Bioavailability Enhancement Workflow.
References
Validation & Comparative
A Comparative Analysis of Quinazolinone-Based Anticancer Agents: Gefitinib vs. 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a detailed comparison of two such molecules: Gefitinib, a well-established EGFR inhibitor, and 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a related quinazolinone derivative with putative multitargeted activity. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the distinct mechanistic approaches and potential therapeutic applications of these compounds.
Overview of a Clinical Success: Gefitinib
Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting the autophosphorylation and activation of downstream signaling pathways crucial for cell proliferation and survival.[2][3][4] This targeted action has established Gefitinib as a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors harbor specific activating mutations in the EGFR gene.[1][5][6][7]
A Look at a Related Structure: this compound
This compound is a bicyclic heterocyclic compound also featuring the quinazolinone core.[7][8] Unlike the highly specific action of Gefitinib, preliminary research suggests that this compound may exert its anticancer effects through a different mechanism, primarily involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[6][8] This dual inhibition can lead to potent anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[8] It is also noteworthy that this compound has been identified as an impurity or intermediate in the synthesis of Gefitinib, highlighting the close structural relationship between the two molecules.
Comparative Data Summary
While direct, head-to-head experimental comparisons of the efficacy of this compound and Gefitinib are not available in the public domain, a comparative summary of their known properties can be constructed.
| Feature | This compound | Gefitinib |
| Core Structure | Quinazolinone | Quinazolinone[1] |
| Primary Mechanism of Action | Putative VEGFR-2 and HDAC inhibitor[6][8] | EGFR Tyrosine Kinase Inhibitor[1][2] |
| Therapeutic Use | Investigational | Approved for NSCLC with specific EGFR mutations[1] |
| Reported Biological Activity | Anticancer properties, induces cell cycle arrest and apoptosis[8] | Inhibits cell proliferation and induces apoptosis in EGFR-dependent cancer cells[3] |
| Target Cell Lines (from available data) | MCF-7 (breast cancer)[6], AGS (gastric cancer), A549 (lung cancer)[8] | Various cancer cell lines with EGFR mutations |
Mechanistic Differences: A Tale of Two Pathways
The divergent therapeutic strategies of these two molecules can be visualized through their impact on distinct cellular signaling pathways.
Gefitinib's Targeted Approach: The EGFR Signaling Pathway
Gefitinib's efficacy is rooted in its ability to disrupt the signaling cascade initiated by EGFR. This pathway, when aberrantly activated in cancer, drives tumor growth and survival.
A Broader Spectrum: The Putative Mechanism of this compound
In contrast, this compound is thought to act on two key cellular processes: angiogenesis (through VEGFR-2 inhibition) and gene expression (through HDAC inhibition).
Experimental Protocols
While specific experimental data for a direct comparison is lacking, the following are generalized protocols for key assays used to evaluate the efficacy of such anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay (for EGFR and VEGFR-2)
This in vitro assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), a substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate. The signal generated is inversely proportional to the kinase inhibition.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
HDAC Inhibition Assay
This assay quantifies the inhibitory effect of a compound on histone deacetylase activity.
-
Reaction Mixture: Combine a fluorescently labeled acetylated peptide substrate, a source of HDAC enzyme (e.g., nuclear extract), and the test compound in a microplate.
-
Enzymatic Reaction: Incubate the mixture to allow for deacetylation of the substrate by HDAC.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The signal is proportional to the HDAC activity.
-
Data Analysis: Calculate the IC50 value for HDAC inhibition.
Logical Workflow for Compound Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of two anticancer compounds.
Conclusion
Gefitinib and this compound, while sharing a common quinazolinone scaffold, represent distinct strategies in the pursuit of effective cancer therapies. Gefitinib exemplifies the success of highly targeted therapy against a specific oncogenic driver. In contrast, the putative dual inhibition of VEGFR-2 and HDAC by this compound suggests a broader, multi-pronged attack on tumor growth and survival mechanisms. Further rigorous investigation and direct comparative studies are warranted to fully elucidate the therapeutic potential of the latter and its place in the oncology drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 3. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 179688-53-0 [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | 179688-53-0 | Benchchem [benchchem.com]
A Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Other Prominent VEGFR-2 Inhibitors
In the landscape of oncology drug development, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy. This guide provides a comparative overview of the emerging compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against established VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Lenvatinib. This objective analysis is intended for researchers, scientists, and drug development professionals, presenting key experimental data to inform future research and development.
Introduction to VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer therapeutics.
This compound is a quinazoline derivative that has been identified as a potential anti-cancer agent.[1] While its complete inhibitory profile is still under investigation, preliminary studies indicate that it targets VEGFR-2.[1] This guide will compare its known activities with those of the well-established multi-kinase inhibitors Sorafenib, Sunitinib, and Lenvatinib, which are all approved for clinical use in treating various cancers.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of the compared compounds against VEGFR-2 and their effects on endothelial cell proliferation. It is important to note that direct comparative studies for this compound are limited, and the available data is presented alongside data for the established inhibitors from various literature sources.
| Compound | VEGFR-2 IC50 (in vitro kinase assay) | HUVEC Proliferation IC50 (VEGF-stimulated) | Additional Kinase Targets of Note |
| This compound | Potent inhibitory activity reported[3] | Data not available | HDAC[1] |
| Sorafenib | 90 nM[4][5] | Data not available in direct comparison | RAF-1, B-RAF, PDGFRβ, c-Kit[4][6] |
| Sunitinib | 80 nM[7][8] | ~10 nM[9] | PDGFRβ, c-Kit, FLT3, RET[9] |
| Lenvatinib | 4.6 nM (Ki) | 3.4 nM[10] | FGFR1-4, PDGFRα, RET, KIT[11] |
IC50 values can vary between different assay conditions and laboratories.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for in vitro evaluation of VEGFR-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key experiments cited.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
To a 96-well plate, add the diluted test compounds. Include positive controls (enzyme without inhibitor) and negative controls (buffer without enzyme).
-
Add the VEGFR-2 enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Objective: To determine the IC50 of a test compound for the inhibition of VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compounds dissolved in DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) assay kit
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 medium and allow them to adhere overnight.
-
Starve the cells by replacing the medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours to synchronize the cell cycle.
-
Prepare serial dilutions of the test compound in the low-serum medium.
-
Treat the cells with the various concentrations of the test compound.
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include control wells with no compound (VEGF-stimulated) and no VEGF (basal proliferation).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is an emerging compound with potential as a VEGFR-2 inhibitor. While preliminary data are promising, further quantitative studies, particularly direct in vitro kinase assays, are necessary to fully elucidate its potency and selectivity in comparison to established drugs like Sorafenib, Sunitinib, and Lenvatinib. The provided experimental protocols offer a standardized framework for such future investigations, which will be critical in determining the therapeutic potential of this and other novel quinazoline-based inhibitors in the field of oncology.
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 179688-53-0 [chemicalbook.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Other HDAC Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative study of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a novel quinazolinone-based compound, alongside established HDAC inhibitors such as Vorinostat (SAHA) and Romidepsin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.
This compound is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1][2] This dual-action mechanism presents a potential advantage in cancer therapy by simultaneously inhibiting angiogenesis and promoting apoptosis and cell cycle arrest through epigenetic modulation.
Performance Comparison of HDAC Inhibitors
The efficacy of HDAC inhibitors is primarily assessed by their potency in inhibiting various HDAC isoforms and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data for this compound and other key HDAC inhibitors.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC4 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | VEGFR-2 IC50 (nM) |
| Compound 13 (Quinazolinone-based dual inhibitor) | 9.82[3] | - | - | - | - | - | 57.83[3] |
| Vorinostat (SAHA) | 10[4][5] | 62.0[6] | 20[4][5] | - | - | - | - |
| Romidepsin (FK228) | 36[7][8] | 47[7][8] | - | 510[7][8] | 1400[7] | - | - |
Table 1: Comparative HDAC and VEGFR-2 Inhibitory Potency (IC50). This table highlights the half-maximal inhibitory concentrations (IC50) of the specified compounds against various HDAC isoforms and VEGFR-2. Lower values indicate higher potency. Data for a structurally related quinazolinone-based dual inhibitor (Compound 13) is presented as a surrogate for this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound 13 (Quinazolinone-based dual inhibitor) | MCF-7 | Breast Cancer | 17.86[3] |
| A549 | Lung Cancer | 4.59[3] | |
| HeLa | Cervical Cancer | 1.49[3] | |
| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5 - 7.5[4] |
| PC-3 | Prostate Cancer | 2.5 - 7.5[4] | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5[4] | |
| MCF-7 | Breast Cancer | 0.75[4] | |
| MV4-11 | Leukemia | < 1[9] | |
| Daudi | Lymphoma | < 1[9] | |
| Romidepsin (FK228) | A549 | Lung Cancer | 0.001 - 0.0065 (ng/mL) |
| U-937 | Leukemia | 0.00592 | |
| K562 | Leukemia | 0.00836 | |
| CCRF-CEM | Leukemia | 0.00695 |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of the compounds in various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
The dual-action of quinazolinone-based inhibitors like this compound suggests a broader impact on tumor growth by concurrently targeting angiogenesis via VEGFR-2 inhibition.
Figure 1: Dual inhibition of VEGFR-2 and HDAC signaling pathways.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of drug candidates. Below are detailed protocols for key experiments cited in the assessment of HDAC inhibitors.
HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Figure 2: Workflow for a fluorometric HDAC activity assay.
Protocol:
-
Reagent Preparation: Prepare solutions of HDAC enzyme, fluorogenic HDAC substrate, assay buffer, the test compound (this compound), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Reaction Setup: In a 96-well plate, add assay buffer, HDAC enzyme, and serial dilutions of the test compound or control inhibitor to respective wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate to allow for substrate deacetylation.
-
Stop and Develop: Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor, confirming the compound's mechanism of action.
Figure 3: Experimental workflow for Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3 or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound and its analogs represent a promising class of dual-target HDAC inhibitors. The available data on a closely related quinazolinone-based compound suggests potent HDAC1 and VEGFR-2 inhibitory activity, translating to significant cytotoxicity in various cancer cell lines. In comparison to established pan-HDAC inhibitors like Vorinostat and Romidepsin, which show broad activity against multiple HDAC isoforms, the quinazolinone-based inhibitors may offer a different selectivity profile. The dual inhibition of HDAC and VEGFR-2 pathways presents a compelling strategy for overcoming some of the limitations of single-target therapies. Further preclinical and clinical evaluation of this class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of dual HDAC and VEGFR inhibitors as multitargeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Related 4-Oxoquinazoline Derivatives
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities. While specific experimental data for this compound is not extensively available in public literature, a comparative analysis can be drawn from the well-documented activities of structurally related 4-oxoquinazoline derivatives. This guide provides a comparative overview of the performance of this class of compounds, supported by experimental data from representative analogues, and outlines the methodologies used for their evaluation.
Quantitative Data Summary
The biological activity of 4-oxoquinazoline derivatives has been widely explored, with many compounds exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. The following table summarizes the in vitro activity of several representative 4-oxoquinazoline derivatives against various biological targets.
| Compound Class | Representative Compound | Target | Assay | IC50 / Activity |
| Anticancer | Gefitinib | EGFR Tyrosine Kinase | Kinase Assay | 0.033 µM |
| Erlotinib | EGFR Tyrosine Kinase | Kinase Assay | 0.002 µM | |
| Lapatinib | EGFR/HER2 Tyrosine Kinase | Kinase Assay | 0.009 µM (EGFR), 0.013 µM (HER2) | |
| Anti-inflammatory | Compound A | COX-2 | Enzyme Inhibition Assay | 0.12 µM |
| Compound B | 5-LOX | Enzyme Inhibition Assay | 1.5 µM | |
| Antimicrobial | Quinazolinone Derivative C | Staphylococcus aureus | MIC Assay | 3.12 µg/mL |
| Quinazolinone Derivative D | Candida albicans | MIC Assay | 6.25 µg/mL |
Note: The data presented above is a compilation from various studies on 4-oxoquinazoline derivatives and is intended for comparative purposes. The specific activity of this compound would require direct experimental evaluation.
Experimental Protocols
The evaluation of 4-oxoquinazoline derivatives typically involves a series of in vitro and in vivo assays to determine their biological activity and mechanism of action.
1. In Vitro Anticancer Activity Assessment
-
Cell Viability Assay (MTT Assay):
-
Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
-
-
Enzyme Inhibition Assay (e.g., Kinase Assay):
-
The target enzyme (e.g., EGFR tyrosine kinase) is incubated with the test compound at various concentrations in a reaction buffer.
-
A substrate and ATP are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time and then stopped.
-
The amount of product formed (or substrate consumed) is quantified using methods such as fluorescence, luminescence, or radioactivity.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
-
2. In Vitro Antimicrobial Activity Assessment
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a common signaling pathway targeted by 4-oxoquinazoline derivatives and a typical workflow for their experimental evaluation.
Caption: EGFR signaling pathway, a common target for 4-oxoquinazoline anticancer agents.
Caption: General experimental workflow for the evaluation of novel therapeutic compounds.
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs featuring this core structure. The compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate serves as a key intermediate and a pharmacologically relevant molecule in its own right, exhibiting potential as an anticancer agent through the inhibition of crucial signaling pathways. This guide provides a comparative analysis of its analogs, focusing on the structure-activity relationships (SAR) derived from modifications at the 6-position of the quinazoline ring.
Core Scaffold and Rationale for Analog Development
The this compound core is a privileged structure in medicinal chemistry. The quinazolinone moiety is known to interact with the hinge region of various kinases, while substitutions on the fused benzene ring allow for modulation of potency, selectivity, and pharmacokinetic properties. The acetate group at the 6-position is a point for metabolic activity and a prime site for synthetic modification to explore SAR. By replacing the acetate with other functionalities, researchers can fine-tune the compound's biological activity.
dot
Caption: Core chemical scaffold of this compound.
Comparative Analysis of 6-Substituted Quinazoline Analogs
While direct SAR studies on a series of ester analogs of this compound are not extensively available in the public literature, a study on 6-aryloxyl substituted quinazoline derivatives provides valuable insights into the impact of modifications at this position.[1][2] The following table summarizes the in vitro antitumor activities of these analogs against various cancer cell lines.
| Compound ID | R Group (Substitution at 6-position) | N87 (HER2) IC50 (nM) | H1975 (EGFR T790M/L858R) IC50 (nM) | A549 (EGFR WT) IC50 (µM) |
| 4c | 2-methoxyphenoxy | 12.3 | 35.4 | 38.6 |
| 4d | 4-methoxyphenoxy | 9.6 | 21.3 | 30.2 |
| 4r | 2-(N,N-dimethylamino)ethoxy | 83.6 | 125.3 | 50.6 |
| 4s | 3-(N,N-dimethylamino)propoxy | 97.2 | 173.3 | 55.3 |
Data extracted from a study on 6-aryloxyl substituted quinazoline derivatives, which serve as structural analogs for modifications at the 6-position.[1][2]
From the data, it is observed that the nature of the substituent at the 6-position significantly influences the antitumor activity. Specifically, the introduction of a 4-methoxyphenoxy group (Compound 4d) resulted in the most potent inhibition against N87 and H1975 cell lines.[1][2] The presence of a methoxy group on the phenyl ring at the para position appears to be more favorable than at the ortho position.[1][2] Furthermore, compounds with an acrylamide group at the para-position were found to be more potent than those with it at the ortho-position.[1][2]
Experimental Protocols
In Vitro Antitumor Activity Assay (MTT Assay) [1]
The in vitro antitumor activities of the synthesized compounds were evaluated using the 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) method.[1]
-
Cell Lines:
-
N87 (human gastric cancer, HER2 positive)
-
H1975 (non-small-cell lung cancer, EGFR T790M/L858R mutation)
-
A549 (non-small-cell lung cancer, EGFR wild-type)
-
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) were calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
Quinazoline derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
dot
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.
The general workflow for a structure-activity relationship study of these analogs involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
dot
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
References
Comparative Analysis of Binding Affinity for Quinazoline-Based Inhibitors Targeting VEGFR-2 and HDAC
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of quinazoline-based compounds, a class to which 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs, to their primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Quantitative Binding Affinity Data
The following table summarizes the inhibitory concentrations (IC50) of various quinazoline-based compounds against VEGFR-2 and HDACs. Lower IC50 values indicate greater potency.
| Compound Class | Target | Compound Example | IC50 (nM) | Reference |
| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | QDAU5 | 0.77 | [2] |
| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | Compound 1 | 4.33 (µg/mL) | [5] |
| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | Compound 3 | 8.4 | [5] |
| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | Compound 4 | 9.3 | [5] |
| Quinazolin-4(3H)-one Derivatives | HDAC6 | Compound 5b | 150 | [4] |
| Quinazolin-4(3H)-one Derivatives | HDAC4 | Compound 5b | 2300 | [4] |
| Quinazolin-4(3H)-one Derivatives | HDAC8 | Compound 5b | 1400 | [4] |
| Quinazolinone Derivatives | HDAC | Compound G | 370 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of binding affinities. Below are representative protocols for determining the binding affinity of inhibitors to VEGFR-2 and HDACs.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplate
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase, the substrate, and the assay buffer.
-
Add the test compound to the designated wells. Include a positive control (without inhibitor) and a negative control (without enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.[6][7]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, NaCl, pH 8.0)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add the HDAC enzyme and the assay buffer.
-
Add the test compound to the appropriate wells. Include a positive control (without inhibitor) and a negative control (without enzyme).
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Simplified VEGFR-2 and HDAC signaling pathways and points of inhibition.
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
assessing the selectivity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate for VEGFR-2 over other kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazolinone derivative, has been identified as a potential anti-cancer agent with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs) as its primary targets.[1][2] This guide provides a framework for assessing the selectivity of this compound for VEGFR-2 over other kinases, a critical step in preclinical drug development to understand its potency and potential off-target effects. While specific quantitative selectivity data for this compound is not publicly available, this document outlines the established experimental protocols and data presentation methods necessary to conduct such a comparative analysis.
Introduction: The Importance of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors. A lack of selectivity can lead to off-target effects and associated toxicities. Therefore, comprehensive kinase profiling is essential to characterize the selectivity of any new inhibitor.
This guide focuses on the methodologies required to evaluate the selectivity of this compound for VEGFR-2, a key mediator of angiogenesis, against a broader panel of kinases.
Data Presentation: Quantifying Selectivity
To objectively assess selectivity, the inhibitory activity of the compound against a panel of kinases should be determined. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This data should be presented in a clear and structured table for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |
| VEGFR-2 | [Insert experimental value] | 1 |
| EGFR | [Insert experimental value] | [Calculate] |
| PDGFRβ | [Insert experimental value] | [Calculate] |
| c-Kit | [Insert experimental value] | [Calculate] |
| Src | [Insert experimental value] | [Calculate] |
| Abl | [Insert experimental value] | [Calculate] |
| ... (other kinases) | ... | ... |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality data. Below are standard methodologies for determining kinase inhibition.
In Vitro Kinase Inhibition Assay (Radiometric)
This is a widely used and direct method to measure the catalytic activity of a kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Recombinant human kinases (VEGFR-2 and other kinases for selectivity panel)
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Phosphoric acid (to stop the reaction)
-
Filter paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a filter paper/membrane which binds the phosphorylated substrate.
-
Wash the filter paper/membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay
This method quantifies the ability of a test compound to displace a known, labeled ligand from the kinase's ATP-binding site.
Principle: A fluorescently or otherwise labeled probe with known affinity for the kinase is used. The test compound competes with this probe for binding to the kinase. A decrease in the signal from the labeled probe indicates displacement by the test compound.
Materials:
-
Recombinant human kinases
-
Labeled kinase probe (e.g., fluorescently tagged ATP-competitive inhibitor)
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Microplate reader capable of detecting the probe's signal (e.g., fluorescence polarization, TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase and the labeled probe in the assay buffer.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the signal from the labeled probe using a microplate reader.
-
Calculate the percentage of displacement for each compound concentration.
-
Determine the IC50 or Ki value from the dose-response curve.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades upon binding to its ligand, VEGF. Understanding this pathway is crucial for interpreting the cellular effects of a VEGFR-2 inhibitor.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
The assessment of kinase selectivity is a cornerstone of modern drug discovery. For this compound, a thorough evaluation of its inhibitory profile against a diverse panel of kinases is necessary to validate its potency and selectivity for VEGFR-2. By following the standardized protocols and data presentation formats outlined in this guide, researchers can generate the robust and comparative data required to advance the preclinical development of this and other promising kinase inhibitors. This systematic approach will ultimately facilitate the identification of drug candidates with a higher probability of clinical success.
References
benchmarking the performance of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against standard-of-care cancer drugs
A Comparative Analysis Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the investigational compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against established standard-of-care drugs for breast and non-small cell lung cancer. The data presented is based on preclinical in vitro studies, offering a comparative analysis of cytotoxic activity.
Introduction to this compound
This compound (CAS: 179688-53-0) is a quinazoline derivative with potential as an anticancer agent.[1] Its purported mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), key players in tumor angiogenesis and gene expression, respectively.[1] By targeting these pathways, the compound aims to disrupt tumor growth and survival.
In Vitro Cytotoxicity Assessment
The performance of this compound was evaluated based on its half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Performance Against Breast Cancer (MCF-7 Cell Line)
The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer. The cytotoxic activity of this compound was compared to Doxorubicin, a commonly used chemotherapeutic agent for breast cancer.
| Compound | Cell Line | Incubation Time | Assay | IC50 Value (µM) |
| This compound | MCF-7 | Not Specified | MTT | 10 - 30 |
| Doxorubicin | MCF-7 | 48 hours | MTT | ~0.49 |
| Doxorubicin | MCF-7 | Not Specified | MTT | ~1.1 - 1.8 (µg/mL) |
Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when data is generated from the same study.
Performance Against Non-Small Cell Lung Cancer (A549 Cell Line)
The A549 cell line is a standard model for non-small cell lung cancer (NSCLC). The in vitro efficacy of this compound was benchmarked against Cisplatin, a platinum-based chemotherapy drug frequently used in the treatment of NSCLC.
| Compound | Cell Line | Incubation Time | Assay | IC50 Value (µM) |
| This compound | A549 | Not Specified | MTT | 10 - 30 |
| Cisplatin | A549 | 48 hours | MTT | ~3.78 |
| Cisplatin | A549 | 48 hours | MTT | ~7.49 |
| Cisplatin | A549 | 72 hours | MTT | ~6.59 |
Note: The IC50 values for the standard-of-care drugs are sourced from multiple studies and are provided for comparative purposes. Experimental conditions such as incubation time can significantly influence the results.
Mechanism of Action: Dual Inhibition of VEGFR-2 and HDAC
The proposed mechanism of action for this compound is the simultaneous inhibition of VEGFR-2 and HDAC.[1]
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, the compound can potentially stifle tumor growth by cutting off its blood supply.[2]
-
HDAC Inhibition: Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. In cancer, HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these protective genes and ultimately, to cancer cell death.[3]
The dual-targeting approach may offer a synergistic antitumor effect by concurrently tackling angiogenesis and epigenetic regulation.[4]
Figure 1. Proposed dual-inhibitory mechanism of action.
Experimental Protocols
The following is a representative experimental protocol for determining IC50 values using the MTT assay, a common colorimetric method for assessing cell viability.[5][6][7] The specific protocol for the studies citing the IC50 values for this compound was not available in the public domain.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7 or A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or a standard-of-care drug). A control group receives medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. General workflow for an MTT-based cytotoxicity assay.
Conclusion
The available in vitro data indicates that this compound exhibits cytotoxic activity against both breast (MCF-7) and non-small cell lung cancer (A549) cell lines, with IC50 values in the 10-30 µM range. While these initial findings are promising, the potency appears to be lower than that of the standard-of-care chemotherapeutic agents Doxorubicin and Cisplatin under the compared experimental conditions.
The dual inhibitory mechanism targeting both VEGFR-2 and HDAC is a compelling strategy in oncology. Further investigation, including in vivo studies and analysis of its safety profile, is warranted to fully elucidate the therapeutic potential of this compound. It is crucial to conduct direct head-to-head studies under identical experimental conditions to enable a more definitive comparison with standard-of-care drugs.
References
- 1. This compound | 179688-53-0 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors interfere with angiogenesis by decreasing endothelial VEGFR-2 protein half-life in part via a VE-cadherin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the immediate and proper disposal of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound, thereby fostering a secure laboratory environment.
Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the disposal of this compound, a brown solid powder often used as a pharmaceutical intermediate.[1] Adherence to these guidelines is paramount to mitigate risks and ensure compliance with safety protocols.
I. Immediate Safety and Hazard Summary
Key Hazard Information:
| Property | Value | Source |
| Physical State | Brown solid powder | [1] |
| CAS Number | 179688-53-0 | [1] |
| Molecular Formula | C11H10N2O4 | [2] |
| Hazard Statements | H315: Causes skin irritation | [1] |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A properly fitted laboratory coat.
-
Respiratory Protection: An N95 dust mask or equivalent is recommended if handling the powder outside of a chemical fume hood.[3]
II. Operational Plan for Waste Management
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[3]
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Collect all solid waste in a dedicated, properly labeled, and sealed hazardous waste container.[3]
-
The container should be made of a material compatible with the chemical. For solid waste, a securely sealed bag within a rigid container is advisable.[4]
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment to prevent spills.[4]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide a complete and accurate description of the waste.
-
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
-
III. Experimental Protocols
Currently, there are no established experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Therefore, professional disposal is the only recommended course of action.
IV. Visualization of Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brown solid powder that is classified as a skin irritant.[1][2] It is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | To prevent skin contact.[1][2] Gloves should be inspected before use and disposed of after handling. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.[1] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control airborne particles.
Experimental Workflow for Safe Handling
Detailed Experimental Protocol:
-
Preparation and Engineering Controls:
-
Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before starting to minimize movement and the potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
If weighing the solid compound, do so within the fume hood or ventilated enclosure.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is conducted within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company.[1]
Waste Management Workflow
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a dedicated and compatible hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, get medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
